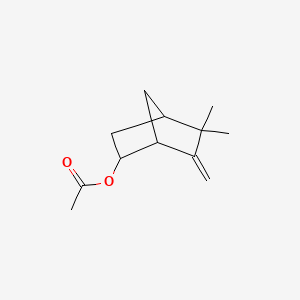
Nojigiku acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nojigiku acetate is a monoterpenoid compound isolated from the essential oil of Chrysanthemum japonense. The structure of this compound has been elucidated as (5R)-2,2-dimethyl-3-methylenebicyclo[2.2.1]heptan-5-ol acetate . This compound is known for its unique aroma and is one of the many bioactive compounds found in Chrysanthemum species .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nojigiku acetate can be synthesized from Nojigiku alcohol, which is also isolated from the essential oil of Chrysanthemum japonense. The synthesis involves the acetylation of Nojigiku alcohol using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is typically carried out at room temperature and yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound involves the extraction of essential oil from Chrysanthemum japonense, followed by the isolation of Nojigiku alcohol. The isolated alcohol is then acetylated using standard industrial acetylation processes, which may involve the use of acetic anhydride and a suitable catalyst under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Nojigiku acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Substitution: The acetate group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions (OH⁻) or amines.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Nojigiku acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Nojigiku acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activities and interaction with cellular receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antimicrobial pathways .
Comparison with Similar Compounds
Nojigiku acetate can be compared with other similar monoterpenoid compounds such as:
Bornyl acetate: Another monoterpenoid acetate with a similar structure but different aroma and biological activities.
Camphor: A bicyclic monoterpenoid with distinct chemical properties and uses.
Chrysanthenone: A related compound found in Chrysanthemum species with different biological activities.
This compound is unique due to its specific structure and the presence of both a methylene group and an acetate group, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
55627-02-6 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(5,5-dimethyl-6-methylidene-2-bicyclo[2.2.1]heptanyl) acetate |
InChI |
InChI=1S/C12H18O2/c1-7-10-5-9(12(7,3)4)6-11(10)14-8(2)13/h9-11H,1,5-6H2,2-4H3 |
InChI Key |
GVZSSHYAFJPRJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2CC1C(=C)C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1H-Indol-3-yl)acetyl]-L-proline](/img/structure/B14636580.png)
![6H-pyrazolo[1,5-b][1,2,4]thiadiazine](/img/structure/B14636590.png)
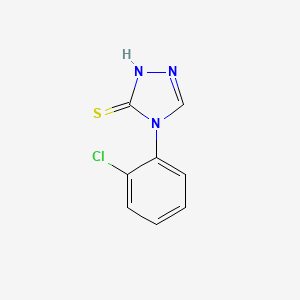
![N-{2-[(2-Aminoethyl)amino]ethyl}benzamide](/img/structure/B14636602.png)
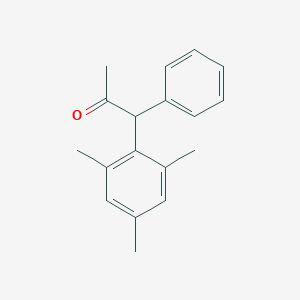
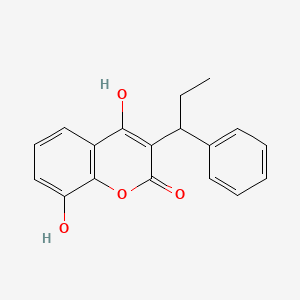

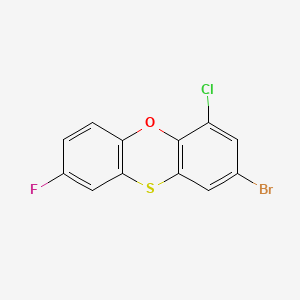

![N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea](/img/structure/B14636635.png)
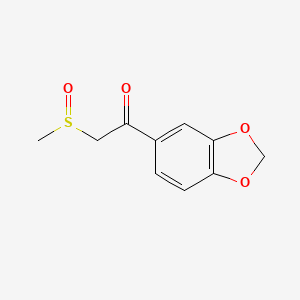
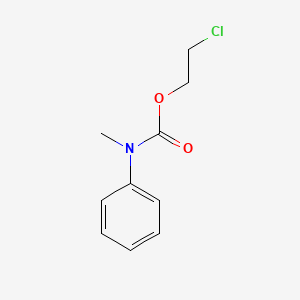
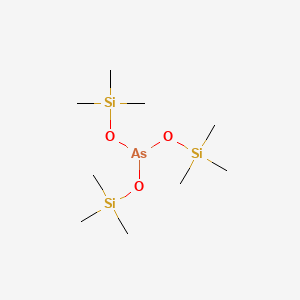
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14636658.png)
